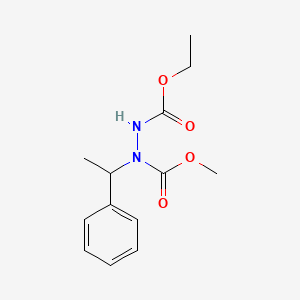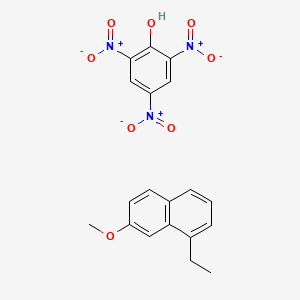
1-Ethyl-7-methoxynaphthalene;2,4,6-trinitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-7-methoxynaphthalene;2,4,6-trinitrophenol is a compound that combines the structural features of naphthalene and phenol derivatives. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The presence of both naphthalene and trinitrophenol moieties in its structure contributes to its distinct characteristics.
Méthodes De Préparation
The synthesis of 1-Ethyl-7-methoxynaphthalene;2,4,6-trinitrophenol involves several steps, starting with the preparation of the naphthalene derivative. The naphthalene ring is first ethylated and methoxylated to obtain 1-Ethyl-7-methoxynaphthalene. This intermediate is then subjected to nitration to introduce the nitro groups at the 2, 4, and 6 positions of the phenol ring. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid as nitrating agents .
Industrial production methods for this compound may involve large-scale nitration processes, where the reaction parameters are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
1-Ethyl-7-methoxynaphthalene;2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other substituents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield 2,4,6-triaminophenol derivatives .
Applications De Recherche Scientifique
1-Ethyl-7-methoxynaphthalene;2,4,6-trinitrophenol has several scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of various organic molecules and materials.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules and its effects on biological systems.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: In industrial applications, the compound is used in the production of dyes, pigments, and explosives.
Mécanisme D'action
The mechanism of action of 1-Ethyl-7-methoxynaphthalene;2,4,6-trinitrophenol involves its interaction with molecular targets and pathways in biological systems. The nitro groups in its structure can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in the modulation of enzyme activities, disruption of cellular processes, and induction of oxidative stress .
Comparaison Avec Des Composés Similaires
1-Ethyl-7-methoxynaphthalene;2,4,6-trinitrophenol can be compared with other similar compounds, such as:
Picric Acid (2,4,6-Trinitrophenol): Both compounds contain the trinitrophenol moiety, but this compound has an additional naphthalene ring, which imparts unique properties.
Methyl Picric Acid (3-Methyl-2,4,6-Trinitrophenol): This compound has a methyl group instead of the ethyl and methoxy groups present in this compound.
Dimethyl Picric Acid (3,5-Dimethyl-2,4,6-Trinitrophenol): Similar to methyl picric acid, this compound has two methyl groups, which can influence its chemical behavior compared to this compound.
The uniqueness of this compound lies in its combined naphthalene and trinitrophenol structure, which offers distinct chemical and biological properties.
Propriétés
Numéro CAS |
7508-08-9 |
|---|---|
Formule moléculaire |
C19H17N3O8 |
Poids moléculaire |
415.4 g/mol |
Nom IUPAC |
1-ethyl-7-methoxynaphthalene;2,4,6-trinitrophenol |
InChI |
InChI=1S/C13H14O.C6H3N3O7/c1-3-10-5-4-6-11-7-8-12(14-2)9-13(10)11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-9H,3H2,1-2H3;1-2,10H |
Clé InChI |
ADRJJJNAFWSSGP-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC2=C1C=C(C=C2)OC.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine-2-carboxylate](/img/structure/B13775404.png)

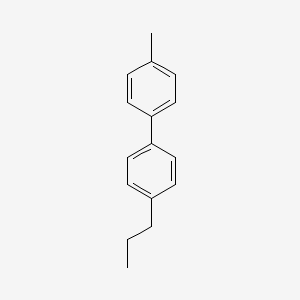
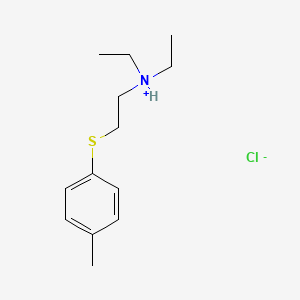
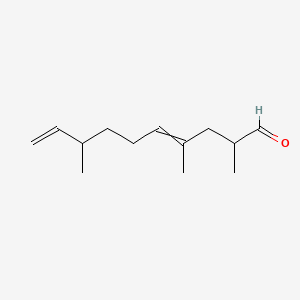
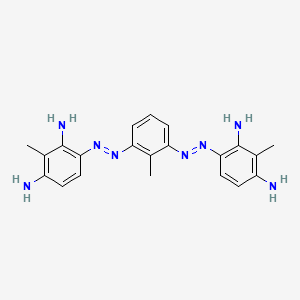
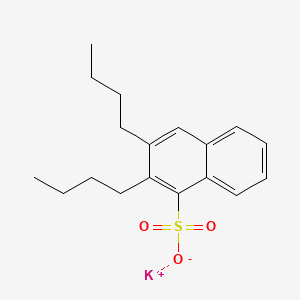
![p-Isopropylcalix[8]arene](/img/structure/B13775456.png)
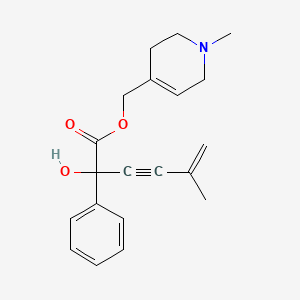
![Ethyl 2-cyclopentylethyl 5-methyl-1H-imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B13775469.png)
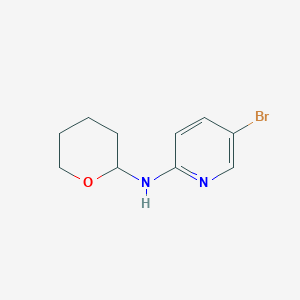
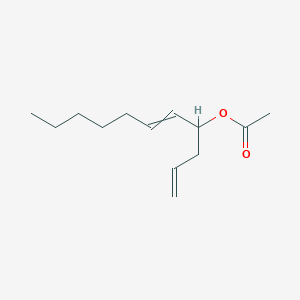
![N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-2-methoxyethanamine](/img/structure/B13775501.png)
